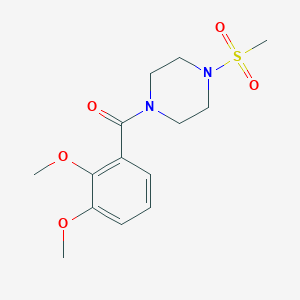
1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as DPI, is a synthetic compound that is widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes.
作用机制
1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a potent and selective inhibitor of PKC. PKC is a family of enzymes that play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to its translocation from the cytosol to the plasma membrane. Once activated, PKC phosphorylates a variety of substrates, leading to changes in cellular function. 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine inhibits PKC by binding to the ATP-binding site of the enzyme, preventing its activation.
Biochemical and Physiological Effects:
The inhibition of PKC by 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC has been shown to reduce the proliferation of cancer cells, increase insulin sensitivity in diabetic patients, and reduce inflammation in cardiovascular disease. 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
The advantages of using 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in lab experiments are its potency and selectivity for PKC inhibition. It is a valuable tool for investigating the role of PKC in various cellular processes. However, the limitations of using 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in lab experiments are its toxicity and potential off-target effects. 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to be toxic to some cell types, and its off-target effects are not fully understood.
未来方向
There are several future directions for the use of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in scientific research. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the role of PKC in the regulation of autophagy, a process by which cells degrade and recycle damaged or unwanted components. 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to induce autophagy in cancer cells, making it a potential therapeutic agent for cancer treatment. Finally, the investigation of the role of PKC in the regulation of the immune system is another potential future direction for the use of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in scientific research.
Conclusion:
In conclusion, 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound that is widely used in scientific research as a tool to study the role of PKC in various cellular processes. Its potency and selectivity for PKC inhibition make it a valuable tool for investigating the function of PKC in signal transduction pathways. The biochemical and physiological effects of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine have been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular disease. However, its toxicity and potential off-target effects must be considered when using it in lab experiments. The future directions for the use of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in scientific research include the development of more potent and selective PKC inhibitors, investigation of the role of PKC in the regulation of autophagy, and the regulation of the immune system.
合成方法
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine involves a series of chemical reactions that start with the condensation of 3,5-dimethoxybenzoic acid and 3-phenoxybenzylamine. The resulting intermediate is then further reacted with piperazine to produce 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine. The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is a complex process that requires specialized equipment and expertise.
科学研究应用
1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine is used extensively in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a valuable tool for investigating the function of PKC in signal transduction pathways. 1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been used in the study of cancer, diabetes, and cardiovascular diseases, as PKC is known to play a role in the development of these diseases.
属性
产品名称 |
1-(3,5-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
分子式 |
C26H28N2O4 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O4/c1-30-24-16-21(17-25(18-24)31-2)26(29)28-13-11-27(12-14-28)19-20-7-6-10-23(15-20)32-22-8-4-3-5-9-22/h3-10,15-18H,11-14,19H2,1-2H3 |
InChI 键 |
QJWWHVXGWVYADD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
![[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248389.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)

![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)